Simazine

Description

This compound is a white to off-white crystalline powder. (NTP, 1992)

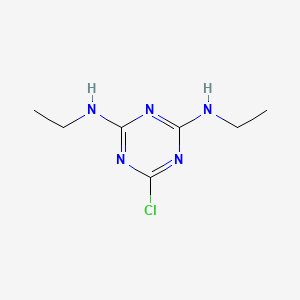

This compound is a diamino-1,3,5-triazine that is N,N'-diethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine.

This compound is a herbicide of the triazine class. The compound is used to control broad-leaved weeds and annual grasses.

A triazine herbicide.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5, Array | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021268 | |

| Record name | Simazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder. | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302 | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9) | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve | |

CAS No. |

122-34-9 | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | simazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Simazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG0C34SMY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Simazine's Mechanism of Action in Plants: A Technical Guide

Executive Summary: Simazine is a selective, pre-emergent herbicide belonging to the s-triazine chemical class, widely utilized for the control of broadleaf weeds and annual grasses. Its primary mechanism of action is the potent inhibition of photosynthesis at the photosystem II (PSII) complex within the chloroplasts of susceptible plants. By competitively binding to the QB plastoquinone-binding site on the D1 protein of the PSII reaction center, this compound effectively blocks the photosynthetic electron transport chain. This interruption halts the production of ATP and NADPH, the energy and reducing power necessary for CO₂ fixation and plant growth. The blockage of electron flow leads to the formation of highly destructive reactive oxygen species (ROS), which induce rapid lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as chlorosis and necrosis.

Core Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of this compound is rooted in its ability to disrupt the light-dependent reactions of photosynthesis. This process occurs within the thylakoid membranes of chloroplasts and involves two key photosystems, PSII and PSI.

Target Site: The D1 Protein of Photosystem II

This compound's specific molecular target is the D1 protein, a core subunit of the PSII reaction center.[1] This protein provides a binding niche for a mobile electron carrier called plastoquinone (B1678516) (PQ), specifically at the QB site.[2] In a healthy plant, a molecule of plastoquinone binds to the QB site, accepts two electrons from the primary quinone acceptor (QA), and, after being reduced to plastoquinol (PQH₂), detaches to transfer the electrons to the cytochrome b₆f complex, continuing the electron transport chain.[3]

Molecular Interaction: Competitive Inhibition of Plastoquinone

This compound acts as an antagonist to plastoquinone.[2][3] Its molecular structure allows it to fit into the QB binding pocket on the D1 protein, effectively preventing plastoquinone from binding.[3] This is a competitive binding process; this compound occupies the site that plastoquinone would normally use to shuttle electrons away from PSII.[4] This action does not involve intercepting electrons itself but rather physically blocking the electron acceptor from docking.[2]

Consequence: Blockade of Photosynthetic Electron Transport

By preventing the binding and reduction of plastoquinone, this compound halts the flow of electrons from PSII.[2][3] This interruption has two immediate and critical consequences:

-

Cessation of ATP and NADPH Synthesis: The electron flow from PSII is the ultimate source of energy for generating a proton gradient across the thylakoid membrane (powering ATP synthesis) and for reducing NADP⁺ to NADPH at PSI. Halting this flow starves the plant of the essential molecules required for the Calvin cycle, where CO₂ is converted into sugars.[5]

-

Formation of Reactive Oxygen Species (ROS): When electron transport is blocked, the high-energy electrons at PSII have no outlet. This leads to an over-reduced state of the primary quinone acceptor (QA). The excitation energy captured by chlorophyll (B73375) can no longer be dissipated through photochemistry. Instead, it is transferred to molecular oxygen (O₂), leading to the formation of singlet oxygen (¹O₂) and other reactive oxygen species like superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[6]

Physiological and Biochemical Consequences

The molecular events triggered by this compound manifest in a cascade of damaging physiological and biochemical effects.

Oxidative Stress and Cellular Damage

The massive production of ROS overwhelms the plant's natural antioxidant defense systems.[6][7] These highly reactive molecules, particularly singlet oxygen, attack cellular components. They initiate lipid peroxidation, a chain reaction that breaks down the fatty acids in cell membranes, leading to loss of membrane integrity, electrolyte leakage, and eventual cell death.[3][6]

Visible Symptoms of Phytotoxicity

This compound is primarily absorbed by the roots and translocated upwards through the xylem with the transpiration stream to the leaves, where photosynthesis occurs.[2][8] Consequently, symptoms first appear on the older, more actively transpiring leaves.[8] The initial visible symptom is interveinal chlorosis (yellowing between the veins), which progresses to necrosis (tissue death), typically starting at the leaf margins and tips and moving inward.[8] Affected seedlings often emerge from the soil, turn yellow, and die shortly thereafter.[9]

Quantitative Analysis of this compound's Effects

The efficacy of this compound and its impact on photosynthesis can be quantified through various experimental measurements.

Table 1: this compound Efficacy and Inhibition Constants

| Parameter | Organism/System | Value | Reference(s) |

|---|---|---|---|

| I₅₀ (Photosynthesis Inhibition) | Spirogyra jurgensii (alga) | 1.1 µM | [10] |

| Pithophora oedogonia (alga) | 3.0 µM | [10] | |

| Cladophora glomerata (alga) | 3.8 µM | [10] | |

| Ankistrodesmus braunii (alga) | 4.7 µM | [10] | |

| Effective Concentration | Aquatic Plants (various) | 0.12 - 1.0 ppmw | [11 from original search] |

| Typical Application Rate | Field (Pre-emergence) | 1.0 - 2.0 kg/ha | [1 from original search] |

Table 2: Effects of Triazine Herbicides on Photosynthetic Parameters

| Parameter | Description | Effect of this compound/Triazines | Reference(s) |

|---|---|---|---|

| Fv/Fm | Maximum quantum yield of PSII photochemistry | Decrease | [11][12] |

| Fo | Minimum fluorescence (dark-adapted) | Increase | [13] |

| ETR (PSII) | Electron Transport Rate | Decrease/Inhibition | [11][12][14] |

| ABS/RC | Absorption flux per reaction center (antenna size) | Increase | [11] |

| DI₀/RC | Dissipated energy flux per reaction center | Increase |[11] |

Key Experimental Protocols

Protocol: Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique is used to assess the health and efficiency of PSII and is highly sensitive to inhibitors like this compound.

-

Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana, mustard) to the 2-4 leaf stage. Apply this compound at various concentrations via soil drench or foliar spray. Include a control group treated with a blank solution.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes using specialized leaf clips. This ensures all PSII reaction centers are "open" (QA is oxidized).[13]

-

Measurement: Use a portable fluorometer (e.g., a PEA-fluorometer). Attach the sensor head to the dark-adapted leaf clip. A saturating pulse of light (e.g., 3000-3500 µmol photons m⁻² s⁻¹) is applied for 1-2 seconds.[12][13][15]

-

Data Acquisition: The instrument records the polyphasic chlorophyll fluorescence rise, known as the OJIP transient. The key points are: O (F₀, minimum fluorescence), J (2 ms), I (30 ms), and P (Fm, maximum fluorescence).[13][16]

-

Data Analysis: Calculate key parameters using the JIP-test equations. A decrease in the Fv/Fm ratio (where Fv = Fm - F₀) indicates stress and damage to PSII. An increase in F₀ suggests damage to the reaction center or blockage of electron flow from QA.[13][17] The appearance of a "K-peak" in the transient is a characteristic signature of PSII electron transport blockage at the acceptor side.

Protocol: Herbicide Competitive Binding Assay

This in vitro assay determines the affinity of an herbicide for the QB binding site on the D1 protein, often using a radiolabeled competitor.

-

Thylakoid Membrane Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach, pea leaves) through differential centrifugation. Homogenize leaf tissue in a chilled isolation buffer, filter, and centrifuge to pellet the chloroplasts. Lyse the chloroplasts osmotically and wash the resulting thylakoid membranes.

-

Assay Setup: Perform the assay in a 96-well plate format. To each well, add the isolated thylakoid membrane suspension, a fixed concentration of a radiolabeled triazine herbicide (e.g., [¹⁴C]atrazine or [³H]terbuthylazine), and varying concentrations of unlabeled this compound (the competitor).[18][19][20]

-

Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[18]

-

Separation of Bound and Free Ligand: Rapidly separate the thylakoid membranes (with bound radioligand) from the unbound radioligand in the solution. This is typically done by vacuum filtration onto glass fiber filters, followed by several washes with ice-cold buffer.[18][19]

-

Quantification: Place the filters into scintillation vials with scintillation cocktail. Quantify the radioactivity bound to the filters using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the logarithm of the unlabeled this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.[21]

Protocol: Quantification of Reactive Oxygen Species (ROS)

This protocol describes a common method to measure hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), key ROS produced following this compound treatment.

-

Plant Material and Treatment: Treat susceptible plants with this compound as described in 4.1. Harvest leaf tissue at various time points after treatment.

-

Tissue Homogenization:

-

For H₂O₂: Homogenize 0.1 g of leaf tissue in 1 mL of 0.1% trichloroacetic acid (TCA) on ice. Centrifuge at 12,000 x g for 15 minutes at 4°C.[22]

-

For O₂⁻: Homogenize 0.5 g of leaf tissue in 3 mL of 65 mM potassium phosphate (B84403) buffer (pH 7.8) on ice. Centrifuge at 5,000 x g for 10 minutes at 4°C.[22]

-

-

Reaction and Measurement:

-

H₂O₂ Assay: Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI). Measure the absorbance at 390 nm. H₂O₂ content is calculated from a standard curve prepared with known concentrations of H₂O₂.[22]

-

O₂⁻ Assay (NBT method): Mix the supernatant with phosphate buffer (pH 7.8) and nitroblue tetrazolium (NBT). The reduction of NBT by O₂⁻ forms a blue formazan (B1609692) precipitate. Measure the absorbance at 560 nm. The O₂⁻ production rate is expressed as A₅₆₀ per gram of fresh weight per minute.

-

-

Alternative ROS Probes: Fluorescent probes like Singlet Oxygen Sensor Green (SOSG) for singlet oxygen or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) for general oxidative stress can also be used with fluorescence microscopy or a plate reader.[23]

Visualized Pathways and Workflows

Photosynthetic Electron Transport Chain Inhibition

Caption: this compound competitively binds to the QB site on the D1 protein of PSII, blocking electron transfer to plastoquinone.

Workflow for Measuring this compound's Effect on Photosynthesis

Caption: Experimental workflow for assessing this compound-induced phytotoxicity using chlorophyll a fluorescence analysis.

Signaling Pathway of this compound-Induced Oxidative Stress

Caption: this compound blocks PSII, leading to ROS production, which triggers cellular damage and stress signaling pathways.

References

- 1. The Uptake, Translocation and Metabolism of this compound and Atrazine by Corn Plants | Weeds | Cambridge Core [cambridge.org]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide microarray analysis leads to identification of genes in response to herbicide, metribuzin in wheat leaves | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of chronic exposure to this compound on oxidative stress and antioxidant response in common carp (Cyprinus carpio L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photosynthesis (PSI and PSII) Inhibitor Herbicide Injury ()-Hort Answers - University of Illinois Extension [web.extension.illinois.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound‐INDUCED INHIBITION IN PHOTOACCLIMATED POPULATIONS OF ANABAENA CIRCINALIS (CYANOPHYTA)1 | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iris.unife.it [iris.unife.it]

- 16. plantscienceresearch.co.in [plantscienceresearch.co.in]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. chem.uwec.edu [chem.uwec.edu]

- 22. researchgate.net [researchgate.net]

- 23. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

Simazine Degradation in Soil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of simazine in the soil environment. This compound, a widely used triazine herbicide, undergoes transformation through both microbial and abiotic processes, which are influenced by a variety of environmental factors. Understanding these degradation pathways is crucial for assessing its environmental fate, ensuring agricultural sustainability, and informing toxicological studies.

Core Degradation Pathways

This compound degradation in soil is a multifaceted process involving two primary routes: microbial degradation and abiotic degradation. Microbial activity is generally considered the principal mechanism for this compound dissipation in most soil environments.[1][2]

Microbial Degradation

The breakdown of this compound by soil microorganisms is the most significant pathway for its detoxification and mineralization.[1] A diverse range of bacteria and fungi have been identified with the capability to utilize this compound as a source of carbon and nitrogen.[1][3] The degradation process is primarily enzymatic, involving a series of hydrolytic reactions that sequentially remove the N-alkyl groups and the chlorine atom from the s-triazine ring.

The most well-characterized microbial degradation pathway for s-triazine herbicides like this compound involves a series of enzymes encoded by the atz and trz gene families, extensively studied in bacteria such as Pseudomonas sp. ADP and Arthrobacter sp.[3][4]

The key enzymatic steps are:

-

Dechlorination: The initial and rate-limiting step is the hydrolytic dechlorination of this compound, catalyzed by the enzyme AtzA (or TrzN), to form hydroxythis compound (B165074).[4] This step removes the chlorine atom from the triazine ring and replaces it with a hydroxyl group, significantly reducing the phytotoxicity of the compound.

-

N-Dealkylation: Following dechlorination, the ethylamino side chains are sequentially removed. The enzyme AtzB hydrolyzes one of the ethylamino groups from hydroxythis compound to yield N-ethylammelide.[4]

-

Second N-Dealkylation: The second ethylamino group is then removed from N-ethylammelide by the enzyme AtzC , resulting in the formation of cyanuric acid.[4]

-

Ring Cleavage: Cyanuric acid is further metabolized by the enzymes AtzD , AtzE , and AtzF (also known as TrzD), which catalyze the hydrolytic cleavage of the triazine ring to produce ammonia (B1221849) and carbon dioxide.[5]

Certain microorganisms can also degrade this compound through an alternative pathway involving initial N-dealkylation of the chloro-s-triazine ring, leading to the formation of deethylthis compound and subsequently diaminochlorotriazine.[6]

Abiotic Degradation

Abiotic degradation of this compound in soil occurs primarily through two mechanisms: chemical hydrolysis and photodegradation. These processes are generally slower than microbial degradation but can be significant under specific environmental conditions.[1]

1.2.1. Chemical Hydrolysis

Chemical hydrolysis of this compound involves the nucleophilic substitution of the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxythis compound. This reaction is primarily catalyzed by low soil pH.[7] In neutral or alkaline soils, the rate of chemical hydrolysis is negligible.[8] The presence of soil colloids and organic matter can also influence the rate of hydrolysis.

1.2.2. Photodegradation

Photodegradation, or photolysis, is the breakdown of this compound by sunlight, particularly in the UV spectrum. This process is most relevant on the soil surface.[9] The primary photodegradation pathways involve the cleavage of the C-Cl bond and the N-dealkylation of the side chains.[10] The major photoproducts are hydroxythis compound, deethylthis compound, and diaminochlorotriazine.[6] The efficiency of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the soil.

Quantitative Data on this compound Degradation

The rate of this compound degradation in soil is highly variable and is typically expressed as a half-life (DT50), the time required for 50% of the initial concentration to dissipate.

| Parameter | Condition | Value | Reference |

| Half-life (DT50) | Field studies | 28 - 149 days | [7] |

| Average field half-life | 60 days | [7] | |

| Sandy loam soil | 30 - 139 days | [11] | |

| Anaerobic loamy sand | 8 - 12 weeks | [12] | |

| Microbial Degradation | Bacillus altitudinis SIMA-N9 (5 mg/L) | ~98% degradation in 5 days | [2] |

| Bacillus licheniformis SIMA-N5 (5 mg/L) | ~94% degradation in 5 days | [2] | |

| Pseudomonas sp. MHP41 (resting cells) | >80% degradation in 60 minutes | [13] | |

| Abiotic Degradation | Hydrolysis (pH 4) | Half-life of 145 days | [8] |

| Photodegradation on soil surface | Half-life of 15.3 - 30.9 days | [9] |

Factors Influencing this compound Degradation

Several soil and environmental factors significantly influence the rate and pathway of this compound degradation.

-

Soil pH: Lower soil pH promotes chemical hydrolysis.[7] Microbial degradation is generally optimal under neutral to slightly alkaline conditions.

-

Soil Organic Matter: Organic matter can adsorb this compound, which may decrease its availability for microbial degradation and leaching but can also serve as a co-metabolite, potentially enhancing degradation by some microorganisms.[1][14]

-

Microbial Population: The presence of a robust and adapted microbial community is the primary driver of rapid this compound degradation. Repeated applications of this compound can lead to enhanced biodegradation due to the enrichment of degrading microorganisms.

-

Temperature and Moisture: Microbial activity and, consequently, this compound degradation rates generally increase with higher temperatures and optimal soil moisture levels.

-

Presence of Other Nutrients: The addition of nitrogen sources like urea (B33335) has been shown to affect this compound degradation rates and the formation of metabolites.[15]

Experimental Protocols

Isolation of this compound-Degrading Bacteria

This protocol outlines a general method for enriching and isolating bacteria from soil capable of degrading this compound.

Materials:

-

Soil sample from a this compound-treated area.

-

Mineral Salts Medium (MSM) with this compound as the sole nitrogen or carbon source.

-

Enrichment medium (e.g., Luria-Bertani broth).

-

Agar (B569324) plates with MSM and this compound.

-

Incubator, shaker, centrifuge.

-

Analytical equipment for this compound quantification (e.g., HPLC, GC-MS).

Procedure:

-

Enrichment Culture: Inoculate a flask containing MSM with this compound as the sole nitrogen source with a small amount of the soil sample. Incubate with shaking at an appropriate temperature (e.g., 30°C).

-

Subculturing: After a period of incubation (e.g., 7 days), transfer an aliquot of the enrichment culture to a fresh flask of the same medium. Repeat this process several times to select for this compound-degrading microorganisms.

-

Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound. Incubate until colonies appear.

-

Purification: Streak individual colonies onto fresh MSM agar plates to obtain pure cultures.

-

Degradation Assay: Inoculate pure cultures into liquid MSM containing a known concentration of this compound. Monitor the disappearance of this compound over time using an appropriate analytical method to confirm degradation ability.[2][13]

Soil Incubation Study for this compound Degradation

This protocol describes a laboratory-based soil incubation experiment to determine the degradation rate of this compound in a specific soil type.

Materials:

-

Test soil, sieved and characterized.

-

Analytical grade this compound.

-

Incubation vessels (e.g., glass jars).

-

Controlled environment chamber or incubator.

-

Extraction solvent (e.g., methanol, acetonitrile).

-

Analytical equipment for this compound and metabolite analysis.

Procedure:

-

Soil Preparation: Sieve the soil to remove large debris and homogenize. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity).

-

Spiking: Treat a known mass of soil with a standard solution of this compound to achieve the target concentration. Mix thoroughly to ensure uniform distribution.

-

Incubation: Place the treated soil into incubation vessels. A set of control vessels with sterilized soil should be included to differentiate between microbial and abiotic degradation. Incubate the vessels in the dark at a constant temperature.

-

Sampling: At predetermined time intervals, destructively sample replicate vessels.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent.

-

Analysis: Quantify the concentration of this compound and its degradation products in the extracts using a validated analytical method.

-

Data Analysis: Plot the concentration of this compound versus time and calculate the degradation rate and half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Conclusion

The degradation of this compound in soil is a complex process governed by the interplay of microbial and abiotic factors. Microbial degradation, primarily through a series of enzymatic reactions, is the most efficient pathway for its complete mineralization. Abiotic processes such as hydrolysis and photodegradation contribute to its transformation, particularly under specific environmental conditions. A thorough understanding of these degradation pathways, the factors that influence them, and the methodologies to study them is essential for predicting the environmental behavior of this compound and developing strategies for the bioremediation of contaminated sites.

References

- 1. Chemistry and fate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Screening of Microorganisms for Biodegradation of this compound Pollution (Obsolete Pesticide Azotop 50 WP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 8. researchgate.net [researchgate.net]

- 9. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. This compound biodegradation in soil: analysis of bacterial community structure by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aquatic Toxicology of Simazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broad-leaved and grassy weeds. Its extensive application in agriculture and non-crop areas has led to its detection in aquatic environments, raising concerns about its potential impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the aquatic toxicology of this compound, detailing its mechanisms of action, summarizing acute and chronic toxicity data for a range of aquatic species, and outlining standard experimental protocols for its toxicological assessment. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.

Mechanism of Action

This compound's primary mode of action in phototrophic organisms, such as algae and aquatic plants, is the inhibition of photosynthesis.[1] It disrupts electron transport in photosystem II (PSII) by binding to the D1 protein, thereby blocking the plastoquinone (B1678516) binding site.[1] This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation.

Beyond its primary target, this compound has been shown to induce oxidative stress in both phototrophic and non-phototrophic organisms.[1][2] This is characterized by an increased production of reactive oxygen species (ROS), leading to cellular damage.[2] Studies have demonstrated that prolonged exposure to this compound can result in oxidative damage to lipids and proteins and can alter the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2]

Furthermore, this compound is recognized as an endocrine-disrupting chemical (EDC). It can interfere with the hypothalamic-pituitary-gonadal (HPG) axis in fish, affecting steroidogenesis and reproductive processes.[3] Evidence suggests that this compound can alter the expression of genes involved in hormone synthesis and regulation.

Data Presentation: Aquatic Toxicity of this compound

The following tables summarize the acute and chronic toxicity of this compound to various freshwater aquatic organisms. The data is compiled from multiple ecotoxicological studies and provides a comparative overview of the herbicide's impact across different trophic levels.

Table 1: Acute Toxicity of this compound to Freshwater Aquatic Organisms

| Taxonomic Group | Species | Endpoint (Duration) | Value (µg/L) | Reference(s) |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 h) | >100,000 | [4] |

| Pimephales promelas (Fathead Minnow) | LC50 (96 h) | 100 | [4] | |

| Cyprinus carpio (Common Carp) | LC50 (96 h) | >100,000 | [4] | |

| Invertebrates | Daphnia magna (Water Flea) | EC50 (48 h) | >3,500 | [5] |

| Cypridopsis vidua (Seed Shrimp) | EC50 (48 h) | 3,200 | [5] | |

| Pteronarcys sp. (Stonefly) | LC50 (96 h) | 1,900 | [5] | |

| Algae | Scenedesmus acutus | NOEC (1 d) | 0.65 | [6] |

| Scenedesmus vacuolatus | EC50 | 56,900 | [6] | |

| Spirogyra jurgensii | IC50 | 1.1 µM | ||

| Pithophora oedogonia | IC50 | 3.0 µM | ||

| Cladophora glomerata | IC50 | 3.8 µM | ||

| Macrophytes | Myriophyllum aquaticum | LOEC (7 d) | 50 | [6] |

| Typha latifolia | LOEC (7 d) | 1,000 | [6] |

Table 2: Chronic Toxicity of this compound to Freshwater Aquatic Organisms

| Taxonomic Group | Species | Endpoint (Duration) | Value (µg/L) | Reference(s) |

| Fish | Cyprinus carpio (Common Carp) | NOEC (90 d) | 45 | [7] |

| Invertebrates | Daphnia magna (Water Flea) | NOEC | 4,000 | [5] |

| Algae | Freshwater microalga | NOEC (3 d) | 32 | [6] |

Experimental Protocols

The assessment of this compound's aquatic toxicity relies on standardized experimental protocols. The following sections detail the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of this compound in fish over a 96-hour exposure period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Fathead minnow (Pimephales promelas), and Zebrafish (Danio rerio).

-

Test Conditions:

-

System: Static, semi-static, or flow-through.

-

Temperature: Maintained within a narrow range appropriate for the species (e.g., 12-16°C for rainbow trout).

-

pH: 6.0 - 8.5.

-

Dissolved Oxygen: >60% of air saturation value.

-

Light: 12-16 hour photoperiod.

-

-

Procedure:

-

Healthy, juvenile fish are acclimated to the test conditions for at least 12 days.

-

Fish are exposed to a range of at least five geometrically spaced concentrations of this compound and a control.

-

Mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming) are observed and recorded at 24, 48, 72, and 96 hours.

-

The LC50 value and its 95% confidence limits are calculated for each observation period.

-

-

Water Quality Monitoring: Temperature, pH, and dissolved oxygen are measured in all test vessels at the beginning and end of the test, and daily in a subset of vessels.

-

This compound Concentration Analysis: The concentration of this compound in the test solutions should be verified at the start and end of the test using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the concentration of this compound that causes immobilization in Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Conditions:

-

System: Static.

-

Temperature: 20 ± 1°C.

-

pH: 7.0 - 8.0.

-

Light: 16-hour light: 8-hour dark cycle.

-

-

Procedure:

-

Neonates are exposed to at least five concentrations of this compound and a control.

-

Each test concentration has at least 20 individuals, divided into at least four replicates.

-

The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

The EC50 (median effective concentration) for immobilization is calculated for the 48-hour period.

-

-

Water Quality Monitoring: Temperature and pH are measured at the beginning and end of the test.

-

This compound Concentration Analysis: this compound concentrations are verified at the start and end of the exposure period.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of this compound on the growth of freshwater algae.

-

Test Organism: Recommended species include Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

-

Test Conditions:

-

System: Static.

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

Culture Medium: A standard nutrient medium (e.g., AAP, OECD).

-

-

Procedure:

-

Exponentially growing algal cultures are exposed to a range of at least five this compound concentrations and a control.

-

The test is typically run for 72 hours.

-

Algal growth is measured at least every 24 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).

-

The EC50 for growth rate inhibition and yield are calculated.

-

-

This compound Concentration Analysis: The concentrations of this compound in the test media are confirmed at the beginning and end of the experiment.

Analytical Methodology for this compound in Water

Accurate determination of this compound concentrations in water samples is critical for all toxicity testing. The U.S. EPA has established methods for this purpose.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method.[8][9]

-

Sample Preparation: Water samples may be analyzed directly or after a pre-concentration step such as solid-phase extraction (SPE) to achieve lower detection limits.[10]

-

Limit of Quantitation (LOQ): LOQs in the range of 0.05-0.5 µg/L are achievable with LC-MS/MS.[8]

Visualization of Key Pathways and Workflows

Signaling Pathways

Caption: this compound's primary mechanism of action in phototrophs.

Caption: this compound-induced oxidative stress pathway in fish.

Caption: Overview of this compound's endocrine-disrupting effects.

Experimental Workflows

Caption: Standard workflow for a fish acute toxicity test.

Caption: Standard workflow for an algal growth inhibition test.

Conclusion

This compound exhibits a multi-faceted toxicological profile in aquatic ecosystems. Its primary mechanism of inhibiting photosynthesis makes it particularly potent against algae and aquatic plants, with effects observed at low microgram per liter concentrations. While its acute toxicity to fish and invertebrates is generally lower, chronic exposure can lead to sublethal effects, including oxidative stress and endocrine disruption. The standardized experimental protocols outlined in this guide are essential for accurately assessing the environmental risks posed by this compound and for developing water quality guidelines. For professionals in drug development, understanding the cellular and molecular targets of this compound can provide insights into potential off-target effects of new chemical entities with similar structures or modes of action. Continued research is necessary to fully elucidate the long-term ecological consequences of this compound exposure and to develop effective mitigation strategies.

References

- 1. Effect of chronic exposure to this compound on oxidative stress and antioxidant response in common carp (Cyprinus carpio L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Water Quality Parameters and Measurement Methods [ysi.com]

- 3. sicb.org [sicb.org]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. ccme.ca [ccme.ca]

- 6. waterquality.gov.au [waterquality.gov.au]

- 7. waterquality.gov.au [waterquality.gov.au]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. aga-analytical.com.pl [aga-analytical.com.pl]

Simazine: A Comprehensive Ecotoxicological Profile and its Effects on Non-Target Organisms

Abstract

Simazine (CAS 122-34-9) is a selective triazine herbicide widely used for the control of broad-leaved weeds and annual grasses in agricultural and non-crop settings.[1][2] Its mode of action involves the inhibition of photosynthesis in target plants.[3] Due to its moderate persistence in soil and potential for runoff into aquatic systems, the effects of this compound on non-target organisms are a significant area of research.[1][4] This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound on a range of non-target organisms, including aquatic flora and fauna, terrestrial wildlife, and soil microbial communities. It summarizes key quantitative toxicity data, details common experimental protocols for ecotoxicological assessment, and visualizes the herbicide's primary mechanism of action and its broader environmental impact.

Introduction

This compound, with the IUPAC name 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine, is a systemic herbicide absorbed primarily through the roots of plants. It is available in various formulations, including wettable powders, water-dispersible granules, and liquids.[1] While effective for weed control, its environmental persistence, with a soil half-life ranging from 28 to 149 days, and its mobility in soil raise concerns about its impact on non-target species.[1][5] this compound has been detected in both surface and groundwater, necessitating a thorough understanding of its risk profile for environmental and ecological health.[4]

Mechanism of Action

This compound's primary mode of action is the disruption of photosynthesis, a process vital for plants, algae, and cyanobacteria.[3] A secondary effect observed is the generation of reactive oxygen species (ROS), which can cause cellular damage in a wide range of organisms.[3]

Inhibition of Photosystem II (PSII)

This compound exerts its herbicidal activity by inhibiting electron transport in the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3] It binds to the D1 protein at the plastoquinone-binding site, which blocks the flow of electrons from PSII. This interruption halts the production of ATP and NADPH, the energy-carrying molecules necessary for carbon fixation, ultimately leading to the death of the plant.[3]

Formation of Reactive Oxygen Species (ROS)

In addition to blocking photosynthesis, exposure to PSII-inhibiting herbicides like this compound can lead to an increased formation of reactive oxygen species (ROS).[3] ROS are highly reactive molecules that can damage essential biomolecules such as DNA, RNA, and proteins, causing oxidative stress and potentially leading to cell death in both plant and animal species.[3]

Effects on Aquatic Non-Target Organisms

This compound's presence in freshwater and marine environments poses a risk to aquatic life, with phototrophic organisms being particularly sensitive.[3]

Algae and Macrophytes

As photosynthesizing organisms, algae and aquatic plants are highly susceptible to this compound. The herbicide inhibits their growth by disrupting photosynthesis.[6][7] Toxicity values vary significantly among species.

Table 1: Toxicity of this compound to Freshwater Algae and Macrophytes

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Scenedesmus acutus | Acute NOEC (Growth) | 0.65 | 24 hours | [3] |

| Spirogyra jurgensii | IC50 (Photosynthesis) | 1.1 µM (~221 µg/L) | - | [7] |

| Pithophora oedogonia | IC50 (Photosynthesis) | 3.0 µM (~605 µg/L) | - | [7] |

| Cladophora glomerata | IC50 (Photosynthesis) | 3.8 µM (~766 µg/L) | - | [7] |

| Nephroselmis pyriformis | IC50 (Growth) | 24.4 | - | [8] |

| Chlamydomonas reinhardii | Growth Inhibition | ≥ 500 (0.5 ppm) | - | [9] |

| Myriophyllum aquaticum | Chronic LOEC (Growth) | 50 | 7 days | |

| Typha latifolia | Chronic LOEC (Growth) | 1,000 | 7 days |

| Periphyton Community | LC50 | 100 | - |[2] |

Aquatic Invertebrates

Aquatic invertebrates are generally less sensitive to this compound than phototrophs.[3] However, sublethal effects on growth and reproduction can occur.

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Daphnia magna | 48-hour EC50 (Immobilization) | 1,000 - 3,700 | 48 hours | [2] |

| Daphnia pulex | 48-hour LC50 | > 50,000 | 48 hours | [10] |

| Stoneflies (Pteronarcys sp.) | 96-hour LC50 | 1,900 | 96 hours | [2] |

| Freshwater Copepod (Heliodiaptomus viduus) | 24-hour LC50 | 1,000 | 24 hours | [2] |

| Oysters | 96-hour LC50 | > 3,700 | 96 hours | [1] |

| Bottom Organisms | Acute LD50 | 28,000 (28 ppm) | - | [2][11] |

| Signal Crayfish (Pacifastacus leniusculus) | 96-hour LC50 | 77,900 (77.9 mg/L) | 96 hours |[12] |

Fish

This compound is generally considered to be slightly to practically non-toxic to fish on an acute basis.[1][2] However, toxicity can vary widely depending on the species and the formulation of the product.

Table 3: Acute Toxicity of this compound to Freshwater Fish

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 100 | 96 hours | [1] |

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 51,000 | 96 hours | [3] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 100,000 | 96 hours | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 100,000 (wettable powder) | 96 hours | [1] |

| Carp (Cyprinus carpio) | 24-96 hour LC50 | 90 - 6,600 | 24-96 hours | |

| Carp (Cyprinus carpio) | 90-day NOEC | 45 | 90 days | [3] |

| Striped Bass (Morone saxatilis) - 3 day old | 48-hour LC50 | 16,000 - 18,000 | 48 hours | [10] |

| Striped Bass (Morone saxatilis) - 7 day old | 48-hour LC50 | > 100,000 | 48 hours |[10] |

Amphibians

Amphibians are particularly vulnerable to chemical contaminants due to their permeable skin and complex life cycles.[13] Studies have shown that s-triazine herbicides, including this compound, can retard growth and development in tadpoles at concentrations ranging from 0.2 to 1.0 mg/L.[14] Exposure to pesticides can lead to delayed metamorphosis, morphological abnormalities, and endocrine disruption.[13] For the tadpole of Bufo bufo japonicus, the 48-hour median tolerance limit (TLm) was greater than 100 mg/L.[2]

Effects on Terrestrial Non-Target Organisms

On land, this compound can impact a variety of non-target species through direct consumption of contaminated food or water.

Birds

This compound is classified as practically non-toxic to birds on both an acute and subacute basis.[1][4]

Table 4: Toxicity of this compound to Avian Species

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Mallard Duck | Acute Oral LD50 | > 4,600 mg/kg | [1][5] |

| Mallard Duck | 8-day Dietary LC50 | > 10,000 ppm | [1] |

| Japanese Quail | Acute Oral LD50 | 1,785 mg/kg | [1][5] |

| Bobwhite Quail | 8-day Dietary LC50 | > 5,260 ppm | [1] |

| General Avian | Reproductive NOAEC | 100 - 150 mg a.i./kg |[4] |

Mammals

For most mammals, this compound has low acute toxicity. However, sheep and cattle have been noted to be especially sensitive for unknown reasons.[1][5]

Table 5: Toxicity of this compound to Mammals

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Rat | Acute Oral LD50 | > 5,000 mg/kg | [1][5] |

| Mouse | Acute Oral LD50 | > 5,000 mg/kg | [5] |

| Rat | Dermal LD50 | 3,100 mg/kg | [1][5] |

| Rabbit | Dermal LD50 | > 10,000 mg/kg | [5] |

| Rat | 4-hour Inhalation LC50 | > 2 mg/L |[1][5] |

Terrestrial Invertebrates

This compound is considered non-toxic to bees.[1][5] For soil-dwelling invertebrates like earthworms, the toxicity is low, with a reported soil LC50 of >1000 mg/kg.[1][5]

Effects on Soil Microorganisms

The impact of this compound on soil microbial communities is varied. While some studies report no significant effects on total bacterial and fungal populations, others have observed negative impacts on specific functional groups.[15][16] Notably, populations of nitrifying bacteria, which are crucial for the nitrogen cycle, have been shown to decrease at this compound concentrations of 50 to 300 µg/g of soil.[15][16] This effect was more pronounced after a second application, suggesting that repeated use could lead to an accumulation that disturbs soil fertility.[15] The degradation of this compound in soil is primarily microbial and can be influenced by the presence of other substances like urea, which may alter the degradation pathway.[17][18]

Key Experimental Protocols

Ecotoxicological assessments of this compound follow standardized guidelines to ensure data are reliable and comparable.

Aquatic Toxicity Testing

A common framework for assessing the acute toxicity of chemicals to aquatic organisms involves exposing them to a range of concentrations over a defined period.

-

Algal Growth Inhibition Test (e.g., OECD 201): Cultures of a specific algal species are exposed to various this compound concentrations for 72 hours. The growth rate and yield are measured and compared to controls to determine the EC50 (the concentration causing a 50% reduction in growth).[19]

-

Invertebrate Acute Immobilisation Test (e.g., OECD 202): Organisms like Daphnia magna are exposed to this compound for 48 hours. The number of immobile daphnids is recorded to calculate the EC50.[20]

-

Fish Acute Toxicity Test (e.g., OECD 203): Fish are exposed to this compound in a semi-static system (where the test solution is renewed periodically) for 96 hours.[12] Mortality is observed at 24, 48, 72, and 96 hours to determine the LC50, the concentration lethal to 50% of the test fish.[12]

Avian Toxicity Testing

-

Acute Oral Toxicity Test (e.g., OECD 223): Birds are administered a single oral dose of this compound. The LD50 is determined based on mortality over a 14-day observation period.

-

Avian Dietary Toxicity Test (e.g., OECD 205): Birds are fed a diet containing this compound for five days, followed by a three-day observation period on a clean diet.[21] The LC50 is the dietary concentration that is lethal to 50% of the test birds.[1]

Conclusion

This compound exhibits a wide range of toxicity to non-target organisms, with the most pronounced direct effects observed in photosynthesizing aquatic species like algae and macrophytes.[3] While acute toxicity to most vertebrates (fish, birds, mammals) is relatively low, sublethal and chronic effects, such as developmental retardation in amphibians and impacts on specific soil microbial functions, are of concern.[14][15] The data underscores the importance of managing this compound application to minimize runoff and environmental loading, thereby protecting the structure and function of non-target ecosystems. Further research into the chronic, sublethal, and mixture effects of this compound on sensitive populations remains a priority.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. ccme.ca [ccme.ca]

- 3. waterquality.gov.au [waterquality.gov.au]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. genfarm.com.au [genfarm.com.au]

- 6. Frontiers | this compound Enhances Dark Fermentative H2 Production by Unicellular Halotolerant Cyanobacterium Aphanothece halophytica [frontiersin.org]

- 7. Effect of this compound on Photosynthesis and Growth of Filamentous Algae | Weed Science | Cambridge Core [cambridge.org]

- 8. marineagronomy.org [marineagronomy.org]

- 9. "Effects of the Herbicide this compound Upon Production in a Two Member Aqua" by John Gerald Carter [digitalcommons.usu.edu]

- 10. Acute Toxicity Effects of this compound on Daphnia Pulex and Larval Striped Bass [seafwa.org]

- 11. This compound and Other s-triazine Compounds as Aquatic Herbicides in Fish Habitats | Weeds | Cambridge Core [cambridge.org]

- 12. nel.edu [nel.edu]

- 13. phyton-annales.com [phyton-annales.com]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the effects of the herbicide this compound on microflora of four agricultural soils | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 16. Studies on the effects of the herbicide this compound on microflora of four agricultural soils | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 17. This compound biodegradation in soil: analysis of bacterial community structure by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. THE ROLE OF BACTERIAL COMMUNITY OF AN AGROECOSYSTEM IN this compound DEGRADATION [iris.cnr.it]

- 19. Toxicity of ten herbicides to the tropical marine microalgae Rhodomonas salina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Use of Simazine in Agriculture

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the historical use of simazine, a triazine herbicide, in agriculture. It covers its introduction, mechanism of action, application methodologies, toxicological profile, and regulatory evolution. The content is supported by quantitative data, summaries of experimental protocols, and visualizations of key pathways and workflows.

Introduction and Historical Context

This compound (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective, pre-emergent herbicide first introduced in 1956.[1] As a member of the triazine family, it became a popular agricultural tool for controlling a wide variety of annual grasses and broadleaf weeds.[1][2][3] Its efficacy and long residual activity in the soil made it suitable for use in numerous settings, including field crops, orchards, vineyards, and ornamental production.[2][4] At higher application rates, this compound has also been used for nonselective, total vegetation control in industrial areas.[2][5]

The herbicide was formulated in various forms, including wettable powders, water-dispersible granules, and liquids.[4][5] Its primary mode of entry into plants is through the roots, after which it is translocated to the shoots and leaves. Due to its persistence and potential for environmental contamination, particularly of groundwater, the use of this compound has faced increasing scrutiny and regulatory restrictions over the decades, including a ban in the European Union.[3] In the United States, the Environmental Protection Agency (EPA) has periodically reviewed its registration, leading to updated use requirements.[6][7]

Mechanism of Herbicidal Action